molecular formula C8H7NO3 B1266397 Benzoylnitromethane CAS No. 614-21-1

Benzoylnitromethane

Cat. No. B1266397
CAS RN: 614-21-1
M. Wt: 165.15 g/mol
InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N
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Description

Benzoylnitromethane (BNM) is a chemical compound that is used in a variety of scientific research and laboratory experiments. It is a nitro compound that is composed of a benzoyl group and a nitro group. BNM is a colorless liquid that has a low vapor pressure and is soluble in organic solvents. It is also a strong oxidizing agent, making it useful for a variety of applications.

Scientific Research Applications

Green Chemistry and Materials Science

  • Inhibition of Steel Corrosion : Benzoylnitromethane derivatives have been studied for their potential in inhibiting corrosion of mild steel in acidic environments. Compounds such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and related derivatives demonstrated effective corrosion inhibition properties, attributed to the adsorption of inhibitors on the steel surface (Chafiq et al., 2020).

Chemical Synthesis

  • Synthesis of Isoxazoles : this compound has been utilized in the synthesis of 3-benzoylisoxazoles using silica gel-supported polyphosphoric acid. This method offers a convenient and efficient way to synthesize isoxazole derivatives (Itoh et al., 2011).
  • Synthesis of Cyclohexene Carbaldehyde : An organocatalytic cascade reaction involving aliphatic enals and this compound leads to the synthesis of enantioenriched tetrasubstituted cyclohexene carbaldehyde, demonstrating the compound's utility in complex organic syntheses (Rodríguez et al., 2020).

Pharmaceutical and Cosmetics Applications

  • Microsponge Delivery System : Benzoyl peroxide, a compound related to this compound, has been incorporated into microsponge delivery systems. These systems are designed for controlled release, potentially reducing skin irritation and improving the efficacy of topical treatments (Jelvehgari et al., 2006).

Environmental and Safety Applications

  • Assessment of Thermal Hazards : Studies on benzoyl peroxide, closely related to this compound, have focused on understanding its thermal hazard characteristics. Research using calorimetry and theoretical methods aims to enhance safety protocols in handling and storage of such compounds (Laiwang et al., 2019).

Safety and Hazards

Benzoylnitromethane may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Benzoylnitromethane plays a significant role in biochemical reactions, particularly in the context of proton transfer. The kinetics of proton transfer from this compound to various bases have been studied extensively . It interacts with enzymes and proteins involved in metabolic pathways, forming transient multi-enzyme complexes that facilitate efficient metabolic processes . These interactions are crucial for maintaining metabolic flux and ensuring the stability of biochemical reactions within cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the rate and extent of macromolecular associations within cells, which can significantly alter intracellular biochemical reactions . Additionally, this compound’s interactions with metabolic enzymes can impact cellular metabolism, further emphasizing its role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to transfer protons to various bases is a key aspect of its mechanism of action . This proton transfer can lead to the activation or inhibition of specific enzymes, thereby influencing metabolic pathways and gene expression within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature and storage conditions, which can affect its efficacy in biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, this compound can induce toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound’s role in proton transfer is particularly significant in metabolic pathways that require precise regulation of pH and enzyme activity . These interactions can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with enzymes and proteins within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

properties

IUPAC Name

2-nitro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHVBNYYWFXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870622
Record name 2-Nitro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614-21-1
Record name 2-Nitro-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-nitro-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-21-1
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Record name Benzoylnitromethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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